molecular formula C11H11ClN2O B7847173 1-[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methanamine

1-[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methanamine

Cat. No.: B7847173
M. Wt: 222.67 g/mol
InChI Key: POIFIVXWYWJIKF-UHFFFAOYSA-N
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Description

1-[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methanamine is a heterocyclic compound featuring an oxazole ring substituted with a chlorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorobenzoyl chloride with 2-amino-2-methylpropan-1-ol to form an intermediate, which is then cyclized to produce the oxazole ring. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted oxazoles and modified chlorophenyl derivatives, which can have different biological and chemical properties .

Scientific Research Applications

1-[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methanamine involves its interaction with specific molecular targets. The oxazole ring can bind to enzymes and receptors, modulating their activity. The chlorophenyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy. The exact pathways and molecular targets depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

    1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one: Similar in structure but with a pyrazoline ring instead of an oxazole ring.

    2-((1H-benzo[d]imidazol-2-yl)methyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole: Contains an oxadiazole ring and exhibits similar biological activities.

    3-(4-Chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine: Features a chlorophenyl group and is used in medicinal chemistry.

Uniqueness: 1-[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methanamine is unique due to its specific substitution pattern and the presence of the oxazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O/c1-7-10(6-13)14-11(15-7)8-3-2-4-9(12)5-8/h2-5H,6,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POIFIVXWYWJIKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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